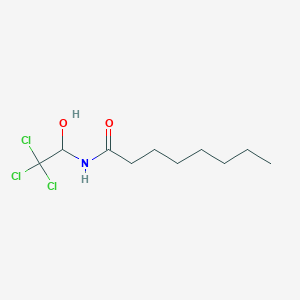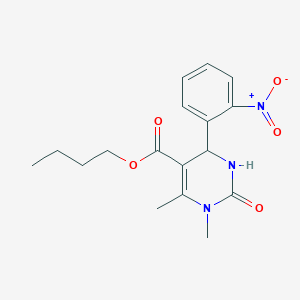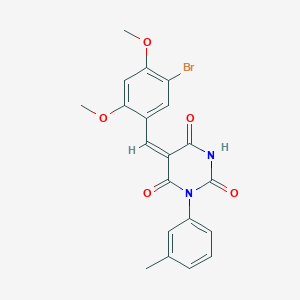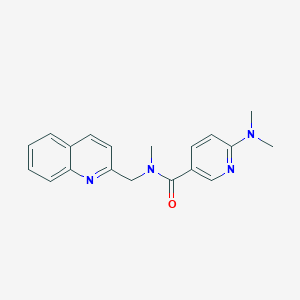
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as BPPA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. BPPA is a member of the piperazine family of compounds, which are known to have diverse pharmacological properties.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is not fully understood. However, it is believed that N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide acts as a modulator of the serotonergic and dopaminergic systems in the brain. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have several biochemical and physiological effects. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to increase the levels of serotonin and dopamine in the brain, which may be responsible for its anxiolytic and antidepressant effects. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has several advantages for lab experiments. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is a relatively simple compound to synthesize, and it is stable under normal laboratory conditions. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to have low toxicity, making it a safe compound to work with. However, one limitation of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. One direction is to further investigate the mechanism of action of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. This may lead to the development of new drugs that target the serotonergic and dopaminergic systems in the brain. Another direction is to explore the potential use of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide may have potential applications in the field of medicinal chemistry as a lead compound for the development of new drugs.
合成法
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-bromophenylacetic acid with 4-phenylpiperazine in the presence of a coupling reagent. The product is then purified using column chromatography to obtain pure N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide. This synthesis method has been optimized to yield high purity and high yield of N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide.
科学的研究の応用
N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been extensively studied for its potential applications in various fields. In the field of neuroscience, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and Parkinson's disease. In the field of medicinal chemistry, N-(3-bromophenyl)-2-(4-phenyl-1-piperazinyl)acetamide has been studied for its potential use as a lead compound for the development of new drugs.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c19-15-5-4-6-16(13-15)20-18(23)14-21-9-11-22(12-10-21)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQITGXWVFZAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)


![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![ethyl 3-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-2-cyanoacrylate](/img/structure/B5085423.png)

![8-[4-(2,4-dichlorobenzyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5085431.png)


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5085440.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)